molecular formula C6H13NO B13912102 Rel-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine

Rel-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine

Cat. No.: B13912102
M. Wt: 115.17 g/mol
InChI Key: GUISHBOZPLPCMJ-WDSKDSINSA-N
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Description

Rel-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine is a chiral amine compound with a cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with methoxy and methylamine groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Rel-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Rel-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • Rel-(1R,2R)-2-methoxycyclopropan-1-amine
  • Rel-(1R,2R)-2-methoxycyclohexan-1-amine
  • Rel-(1R,2R)-2-methoxycyclopentan-1-amine

Comparison: Rel-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine is unique due to its cyclobutane ring structure, which imparts specific stereochemical properties. Compared to similar compounds with cyclopropane, cyclohexane, or cyclopentane rings, the cyclobutane derivative may exhibit different reactivity and biological activity due to the ring strain and spatial arrangement of its functional groups.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1S,2S)-2-methoxy-N-methylcyclobutan-1-amine

InChI

InChI=1S/C6H13NO/c1-7-5-3-4-6(5)8-2/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

GUISHBOZPLPCMJ-WDSKDSINSA-N

Isomeric SMILES

CN[C@H]1CC[C@@H]1OC

Canonical SMILES

CNC1CCC1OC

Origin of Product

United States

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